4-Chloro-2-(ethoxymethyl)-6-methylpyrimidine
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Overview
Description
4-Chloro-2-(ethoxymethyl)-6-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are widely found in nature, particularly in nucleic acids such as DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(ethoxymethyl)-6-methylpyrimidine typically involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at room temperature. The reaction proceeds through a nucleophilic substitution mechanism, where the ethoxide ion replaces the chlorine atom at the 6-position of the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(ethoxymethyl)-6-methylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide, sodium methoxide, or primary amines in ethanol or methanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidines.
Scientific Research Applications
4-Chloro-2-(ethoxymethyl)-6-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, or antimicrobial activities.
Agriculture: It can be used in the development of agrochemicals such as herbicides or fungicides.
Materials Science: It can be used in the synthesis of organic semiconductors or other advanced materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(ethoxymethyl)-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit DNA synthesis by targeting DNA polymerase or other enzymes involved in nucleotide metabolism. The molecular targets and pathways involved would vary based on the specific derivative or application.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Similar structure but with a methylthio group instead of an ethoxymethyl group.
4,6-Dichloro-2-(methylthio)pyrimidine: Precursor in the synthesis of 4-Chloro-2-(ethoxymethyl)-6-methylpyrimidine.
Uniqueness
This compound is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of the ethoxymethyl group can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-chloro-2-(ethoxymethyl)-6-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-3-12-5-8-10-6(2)4-7(9)11-8/h4H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIDYAHJBGGXPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC(=CC(=N1)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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